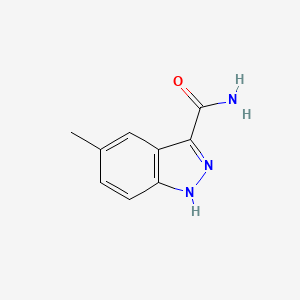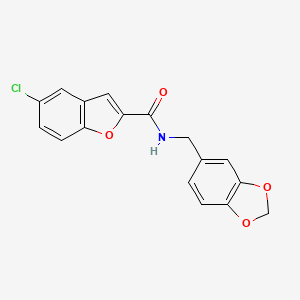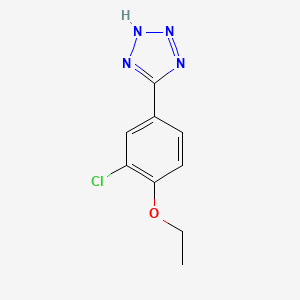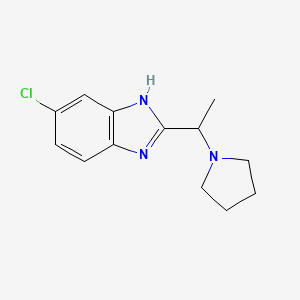![molecular formula C17H17N3O3S2 B7637543 N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is also known as L-783,277, a compound that belongs to the class of non-peptide, orally active, and selective endothelin A (ETA) receptor antagonists. ETA receptor antagonists are used as therapeutic agents for various diseases such as hypertension, heart failure, and pulmonary hypertension.
Mechanism of Action
The mechanism of action of L-783,277 involves the blockade of ETA receptors, which are predominantly expressed in vascular smooth muscle cells, cardiac myocytes, and renal tubular cells. ETA receptors are activated by ET-1, a potent vasoconstrictor peptide. The activation of ETA receptors leads to vasoconstriction, cell proliferation, inflammation, and fibrosis. By blocking ETA receptors, L-783,277 can reduce vasoconstriction, cell proliferation, inflammation, and fibrosis, leading to the improvement of cardiovascular and renal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of L-783,277 have been extensively studied. It has been shown to reduce blood pressure, improve cardiac function, and decrease pulmonary vascular resistance in animal models of hypertension, heart failure, and pulmonary hypertension. Moreover, L-783,277 has been shown to reduce proteinuria and improve renal function in animal models of renal dysfunction. Furthermore, L-783,277 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using L-783,277 in lab experiments include its potency, selectivity, and oral bioavailability. L-783,277 has been shown to have nanomolar potency for ETA receptors and high selectivity for ETA receptors over ETB receptors. Moreover, L-783,277 has good oral bioavailability, making it a suitable candidate for in vivo experiments. The limitations of using L-783,277 in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of L-783,277. One potential direction is the investigation of its therapeutic potential in cancer treatment. L-783,277 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment. Another potential direction is the development of more potent and selective ETA receptor antagonists. The discovery of more potent and selective ETA receptor antagonists may lead to the development of more effective therapeutic agents for various diseases. Finally, the investigation of the long-term effects of ETA receptor blockade is also a future direction for research. The long-term effects of ETA receptor blockade on cardiovascular and renal function need to be further investigated to ensure the safety of ETA receptor antagonists as therapeutic agents.
Synthesis Methods
The synthesis method of L-783,277 involves the reaction of 2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid with 4-chloro-3-nitrobenzenesulfonamide in the presence of a coupling agent. The reaction produces N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide as a yellow solid with a purity of more than 99%.
Scientific Research Applications
L-783,277 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have potent ETA receptor antagonist activity and can effectively block the vasoconstrictor effects of endothelin-1 (ET-1) in vitro and in vivo. It has been investigated for its potential use in the treatment of hypertension, heart failure, pulmonary hypertension, and renal dysfunction. Moreover, L-783,277 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-15-9-7-13(8-10-15)18-17-19-16(11-24-17)12-3-5-14(6-4-12)20-25(2,21)22/h3-11,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSGQWFYEPDRIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-Phenylethyl)piperazin-2-yl]methanol](/img/structure/B7637474.png)
![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)





![[7-(Aminomethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-phenylmethanone](/img/structure/B7637507.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7637514.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![3-[Cyclopropyl(pyridine-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7637541.png)